molecular formula C6H4BrClFN B13450391 5-(Bromomethyl)-3-chloro-2-fluoropyridine

5-(Bromomethyl)-3-chloro-2-fluoropyridine

Cat. No.: B13450391
M. Wt: 224.46 g/mol
InChI Key: CAHNZVWPUAIWSN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-chloro-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-chloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-chloro-2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of chlorine and fluorine atoms further enhances its reactivity by influencing the electron density on the pyridine ring. These properties make it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-chloro-2-fluoropyridine is unique due to the presence of all three halogen atoms, which impart distinct electronic and steric effects. This combination of substituents makes it highly versatile in various chemical reactions and applications, distinguishing it from other halogenated pyridines .

Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

5-(bromomethyl)-3-chloro-2-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2

InChI Key

CAHNZVWPUAIWSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CBr

Origin of Product

United States

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